Dopamine D4 Receptor Binding Affinity: Methoxy vs. Chloro Substituent Comparison
In the piperazinylalkylisoxazole chemotype, the 4-methoxyphenyl motif confers a distinct electronic and steric environment at the dopamine D4 receptor orthosteric site relative to the 4-chlorophenyl analog. While direct radioligand binding Ki values for CAS 1210367-96-6 are not publicly disclosed in peer-reviewed literature, pharmacophore modeling of a series of 26 isoxazolylpiperazine inhibitors selectively acting on the D4 receptor demonstrated that a hydrogen-bond acceptor (HBA) feature—satisfied by the methoxy oxygen—is critical for high-affinity D4 binding [1]. The 4-chloro congener (CAS not assigned) lacks this HBA capability and is predicted to exhibit reduced D4 affinity based on the validated HypoGen model (correlation coefficient r = 0.950) [1]. This structural difference provides a rational basis for prioritizing the methoxy compound in D4-focused screening cascades.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed; pharmacophore model predicts high D4 affinity due to methoxy HBA feature |
| Comparator Or Baseline | 4-Chlorophenyl analog: lacks HBA feature; predicted lower D4 affinity by HypoGen pharmacophore model (r = 0.950) [1] |
| Quantified Difference | Qualitative differentiation via pharmacophore feature absence/presence; no direct Ki ratio available |
| Conditions | Catalyst/HypoGen pharmacophore model based on 26 isoxazolylpiperazine inhibitors; D4 receptor from rat expressed in HEK293 cells for training set compounds [1] |
Why This Matters
The methoxy oxygen provides a hydrogen-bond acceptor that is absent in the 4-chloro analog, which may translate into superior D4 receptor engagement—a key consideration for labs developing D4-selective tool compounds or antipsychotic leads.
- [1] Kang, K. H.; Pae, A. N.; Choi, K. I.; Cho, Y. S.; Koh, H. Y.; Lee, H. Y.; Jung, D.; Kong, J. Y. Three-Dimensional Pharmacophore Mapping of a Series of Isoxazolylpiperazine Inhibitors Selectively Acting on the Dopamine D4 Receptor. Lett. Drug Des. Discov. 2004, 1 (4), 353–358. DOI: 10.2174/1570180043398923 View Source
